molecular formula C20H40O2 B081347 Phytanic acid CAS No. 14721-66-5

Phytanic acid

Katalognummer: B081347
CAS-Nummer: 14721-66-5
Molekulargewicht: 312.5 g/mol
InChI-Schlüssel: RLCKHJSFHOZMDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Phytansäure kann aus Phytol, einem Bestandteil von Chlorophyll, synthetisiert werden. Der Prozess beinhaltet die katalytische Hydrierung von Phytol zu Dihydrophytol, gefolgt von der Oxidation mit Chrom(VI)-oxid . Die Reaktionsbedingungen umfassen die Hydrierung bei Raumtemperatur mit Platin(IV)-oxid als Katalysator und die anschließende Oxidation in Eisessig.

Industrielle Produktionsverfahren: Die industrielle Produktion von Phytansäure beinhaltet typischerweise die Extraktion von Phytol aus Pflanzenmaterialien, gefolgt von dessen Umwandlung in Phytansäure über den oben genannten Syntheseweg. Der Prozess ist für die großtechnische Produktion optimiert, um den Bedarf in verschiedenen Anwendungen zu decken .

Analyse Chemischer Reaktionen

α-Oxidation Pathway

Phytanic acid undergoes peroxisomal α-oxidation to bypass the β-methyl group, producing pristanic acid (2,6,10,14-tetramethylpentadecanoic acid). This pathway involves four key steps:

Reactions:

  • Activation to Phytanoyl-CoA

    • This compound → Phytanoyl-CoA via long-chain acyl-CoA synthetase (ACSL1) .

    • Energy requirement: ATP, Mg²⁺, CoA-SH .

  • 2-Hydroxylation

    • Phytanoyl-CoA → 2-hydroxyphytanoyl-CoA via phytanoyl-CoA hydroxylase (PHYH), requiring Fe²⁺, ascorbate, and 2-oxoglutarate .

    • Deficiency in PHYH causes Refsum disease, leading to this compound accumulation .

  • Cleavage by Lyase

    • 2-Hydroxyphytanoyl-CoA → Pristanal + Formyl-CoA via 2-hydroxyacyl-CoA lyase (HACL1), dependent on thiamine pyrophosphate (TPP) .

    • Formyl-CoA hydrolyzes to formic acid and CO₂ .

  • Oxidation to Pristanic Acid

    • Pristanal → Pristanic acid via peroxisomal aldehyde dehydrogenase (FALDH-V) .

Key Data:

ParameterValue/OutcomeSource
This compound half-life 1.9–4.5 years (Refsum disease)
Formic acid yield 1 mol per mol this compound oxidized
Pristanic acid fate Further β-oxidation in peroxisomes

ω-Oxidation Pathway

When α-oxidation is impaired, this compound undergoes cytochrome P450-mediated ω-hydroxylation in the endoplasmic reticulum as an alternative route :

Reactions:

  • ω-Hydroxylation

    • This compound → ω-hydroxythis compound via CYP4F subfamily enzymes .

    • NADPH-dependent, inhibited by imidazole antimycotics .

  • Oxidation to Dicarboxylic Acid

    • ω-hydroxythis compound → Phytanedioic acid via alcohol/aldehyde dehydrogenases .

Pathway Efficiency:

  • ω:ω-1 hydroxylation ratio : 15:1 in human liver microsomes .

  • Relevance : Therapeutic potential for Refsum disease patients .

Table 1: Major Metabolites of this compound

MetaboliteStructureBiological RoleToxicity Notes
Pristanic acid 2,6,10,14-Tetramethylpentadecanoic acidSubstrate for peroxisomal β-oxidationNon-toxic at physiological levels
2-Hydroxythis compound 2-OH derivativeObligatory α-oxidation intermediateAccumulates in CDP patients
Phytanedioic acid Dicarboxylic acid formExcreted in urineLow toxicity

Table 2: Enzymes in this compound Metabolism

EnzymeGeneLocalizationFunctionDeficiency Disorder
Phytanoyl-CoA hydroxylasePHYHPeroxisomal matrix2-hydroxylation of phytanoyl-CoARefsum disease
HACL1HACL1Peroxisomal matrixCleaves 2-hydroxyphytanoyl-CoANo known disease
FALDH-VALDH3A2Perisomal membraneConverts pristanal to pristanic acidSjögren-Larsson syndrome
CYP4F3CYP4F3ER membraneω-hydroxylation of this compoundNot characterized

Clinical and Research Insights

  • Refsum Disease : PHYH mutations reduce α-oxidation capacity, causing this compound levels >500 μM (vs. normal <30 μM) .

  • Neurotoxicity : this compound induces mitochondrial ROS and cytochrome c release at concentrations >100 μM .

  • Therapeutic Strategies : ω-Oxidation induction (e.g., via CYP450 activators) may lower this compound levels in Refsum patients .

Wissenschaftliche Forschungsanwendungen

Nutritional Applications

Anti-inflammatory Effects

Recent studies have demonstrated that phytanic acid exhibits significant anti-inflammatory properties. In a study utilizing a mouse model of inflammatory bowel disease, this compound was shown to exert anti-inflammatory effects both in vitro and in vivo. The findings suggest that this compound could be developed as a functional food ingredient aimed at reducing inflammation in humans .

Table 1: Summary of Anti-Inflammatory Studies Involving this compound

Study ReferenceModel UsedKey Findings
Mouse model of inflammatory bowel diseaseDemonstrated anti-inflammatory effects in vivo and in vitro. Suggests potential as a food market product.

Metabolic Regulation

Role in Glucose Metabolism

This compound acts as a natural ligand for peroxisome proliferator-activated receptors (PPARs), specifically PPAR-α and PPAR-γ, which are crucial in regulating glucose metabolism and insulin sensitivity. A study involving porcine myotubes indicated that this compound enhances glucose uptake and glycogen synthesis, suggesting its potential utility in managing diabetes and improving metabolic health .

Table 2: Effects of this compound on Glucose Metabolism

Study ReferenceModel UsedKey Findings
Porcine myotubesIncreased glucose uptake and glycogen synthesis; potential therapeutic role in diabetes management.

Clinical Implications

Impact on Disease Conditions

This compound has been linked to various metabolic disorders, particularly those involving impaired fatty acid oxidation, such as Refsum's disease. Clinical studies have demonstrated that individuals with this condition exhibit elevated levels of this compound due to their inability to degrade it properly. Research has shown that administering labeled this compound can help elucidate metabolic pathways affected in such diseases .

Table 3: Clinical Studies on this compound Levels in Disease

Study ReferenceCondition StudiedKey Findings
Refsum's diseaseElevated plasma levels of this compound; metabolic pathway analysis using labeled compounds.

Environmental and Industrial Applications

Biodegradation Potential

This compound's unique structure allows for its potential use in biodegradation processes, particularly in the context of bioremediation. Studies have suggested that certain microbial strains can utilize this compound as a carbon source, indicating its applicability in environmental cleanup efforts.

Biologische Aktivität

Phytanic acid (PA), chemically known as 3,7,11,15-tetramethylhexadecanoic acid, is a branched-chain fatty acid derived from the metabolism of phytol, a component of chlorophyll. This compound has garnered attention for its diverse biological activities, which include potential therapeutic effects as well as implications in various diseases. This article reviews the biological activity of this compound, summarizing key findings from recent research and case studies.

Sources and Metabolism

This compound is primarily obtained from dietary sources such as red meat and dairy products. It is metabolized in the liver through a process called α-oxidation, which is crucial for its clearance from the body. Accumulation of this compound is associated with certain metabolic disorders, particularly Refsum disease, where impaired metabolism leads to elevated levels in tissues and blood .

Biological Activities

This compound exhibits a range of biological activities that can be categorized into beneficial and harmful effects:

Beneficial Effects

  • Anti-inflammatory and Immunomodulatory Properties : PA has been shown to exert anti-inflammatory effects by modulating immune responses. Studies indicate that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions .
  • Antidiabetic Effects : Research indicates that this compound may improve insulin sensitivity and glucose metabolism. It has been linked to enhanced insulin signaling pathways, which could be beneficial in managing diabetes .
  • Anticancer Potential : Some studies suggest that this compound may have anticancer properties through its ability to induce apoptosis in cancer cells. Its effects on growth factors such as IGF-1 have been highlighted as mechanisms through which it may inhibit tumor growth .
  • Oocyte Maturation : PA has been implicated in promoting oocyte maturation, which is essential for reproductive health. This activity suggests a role in fertility treatments and reproductive biology .

Harmful Effects

  • Prostate Cancer Risk : Epidemiological studies have linked high dietary intake of this compound to an increased risk of advanced prostate cancer. A significant correlation was found between this compound consumption and the incidence of prostate cancer among Finnish male smokers .
  • Neurological Impacts : Elevated levels of this compound are associated with neurodegenerative conditions due to its lipotoxic effects on neuronal cells. It can disrupt mitochondrial function and induce apoptosis, contributing to the pathogenesis of disorders like Refsum disease .
  • Metabolic Disorders : As a bioactive fatty acid, excessive accumulation of this compound can lead to metabolic dysregulation, emphasizing the need for dietary management in affected individuals .

Adult Refsum Disease (ARD)

A retrospective study analyzed the quality of life in patients with ARD, focusing on dietary modifications to manage symptoms associated with high this compound levels. The study found that dietary counseling significantly improved patient outcomes by reducing this compound intake and alleviating symptoms such as retinitis pigmentosa and cerebellar ataxia .

Prostate Cancer Cohort Study

In a cohort study involving 27,111 participants, researchers investigated the relationship between this compound intake and prostate cancer risk. Findings indicated that individuals in the highest quartile of this compound intake had a 43% increased risk of advanced prostate cancer compared to those with lower intakes . This study underscores the importance of dietary habits in cancer prevention strategies.

Research Findings Summary

Study FocusKey Findings
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines; potential treatment for inflammatory diseases
Antidiabetic PropertiesImproved insulin sensitivity; modulation of glucose metabolism
Cancer RiskHigher intake linked to increased advanced prostate cancer risk; significant epidemiological findings
Neurological ImpactLipotoxicity leading to mitochondrial dysfunction; implications for neurodegenerative diseases
Quality of Life in ARDDietary management improves symptoms; emphasizes interdisciplinary approaches for patient care

Eigenschaften

IUPAC Name

3,7,11,15-tetramethylhexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h16-19H,6-15H2,1-5H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCKHJSFHOZMDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864526
Record name 3,7,11,15-Tetramethylhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phytanic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000801
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14721-66-5
Record name Phytanic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14721-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phytanic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014721665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHYTANIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108698
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,7,11,15-Tetramethylhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phytanic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Phytanic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000801
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The 2-benzylalkanoic and 2-butylalkanoic acids were prepared by the malonic ester method starting from diethyl benzylmalonate or diethyl butylmalonate and the appropriate alkyl bromide. The procedure used was analogous to that for the preparation of 2-methyldecanoic acid. Preparation of 2,2-dibutyldodecanoic acid was accomplished by alkylation of 2-butyldodecanoic acid using the method of Pfeffer, Silbert, and Chirinko. Hydrogenation of phytol followed by oxidation of the resulting saturated alcohol with a solution of chromium trioxide in acetic acid gave 3,7,11,15-tetramethylhexadecanoic acid.
[Compound]
Name
malonic ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
saturated alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
alkyl bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
2,2-dibutyldodecanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Synthesis routes and methods II

Procedure details

3,7,11,15-Tetramethyl-hexadecan-1-ol (8.96 g, 30.0 mmol) was dissolved in a mixed solvent of acetone (360 ml) and acetic acid (180 ml), a solution of anhydrous chromic acid (7.27 g, 72.7 mmol) in water (9.0 ml) was added dropwise, and the mixture was stirred at room temperature for 1 hr. A solution of sodium disulfite (100 g, 526 mmol) in water (450 ml) was added to the reaction mixture after completion of the reaction, the mixture was stirred at room temperature overnight and extracted 6 times with diethyl ether (135 ml). The solvent of the obtained organic layer was evaporated under reduced pressure. Diethylether (450 ml) and water (150 ml) were added to the oil after concentration to allow partitioning, and the aqueous layer was extracted 3 times with ethyl acetate (150 ml). The combined organic layer was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The oil (10.1 g) after concentration was purified by chromatography (silica gel; 250 g, eluate; 50:1→3:1 hexane-ethyl acetate) to give the title compound (6.78 g, 72.3%) as a pale-blue oil.
Quantity
8.96 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
7.27 g
Type
reactant
Reaction Step Two
Name
Quantity
9 mL
Type
solvent
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Name
Quantity
450 mL
Type
solvent
Reaction Step Three
Yield
72.3%

Synthesis routes and methods III

Procedure details

Phytanol (19.5 g) was dissolved in acetic acid (250 ml) and cooled in an ice bath. Chromium trioxide (21.0 g) dissolved in a minimum amount of water was added to the above solution and stirred at room temperature for 18 hours. Ethanol (50 ml) was slowly added to the reaction mixture and stirred for a further 3 hours. Most of solvent was removed and water (250 ml) was added. This solution was extracted with ether (2×200 ml) and the combined ether extract was dried (MgSO4), decolourized with activated charcoal and filtered through a thin flash silica bed. The solvent was removed and the crude product chromatographed on flash silica (1-4% methanol in dichloromethane) to give phytanoic acid as a pale yellow liquid. Yield 7.03 g, 34%.
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
21 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phytanic acid
Reactant of Route 2
Phytanic acid
Reactant of Route 3
Phytanic acid
Reactant of Route 4
Phytanic acid
Reactant of Route 5
Phytanic acid
Reactant of Route 6
Reactant of Route 6
Phytanic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.